2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized and functionalized with a phenylsulfonyl group.
Introduction of the ketone group: The ethanone moiety is introduced through a series of reactions, such as Friedel-Crafts acylation.
Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the ketone or sulfonyl groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
- 2-(2-Fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
- 2-(2-Bromophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
Uniqueness
The presence of both chloro and fluoro substituents in 2-(2-Chloro-6-fluorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone may confer unique chemical properties, such as altered reactivity or binding affinity, compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3S/c20-17-7-4-8-18(21)16(17)13-19(23)22-11-9-15(10-12-22)26(24,25)14-5-2-1-3-6-14/h1-8,15H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJARNLISGQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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